N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core linked to a 4-methoxyphenyl acetamide group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAYQQBKTNWLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.
Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function to produce a biological response.
Pathway Modulation: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Quinazolin-4-one Derivatives ()
- Compound 11m : Features a benzo[d][1,3]dioxol-5-yl styryl substituent. Synthesized with a 29.5% yield and a melting point of 314–317°C. Molecular weight: 455.19 .
- Compound 11n : Contains a 3-methoxystyryl group. Higher yield (41.2%) and lower melting point (280–282°C) compared to 11m. Molecular weight: 441.47 .
- Compound 11o : Substituted with a 4-methoxystyryl group. Highest yield (60%) and melting point of 274–276°C .
Key Differences :
- The methoxy group in 11o enhances synthetic efficiency compared to the dioxolane group in 11m.
Thieno[3,2-d]pyrimidinone Derivatives ()
- Compound 8 (): Contains a thiophen-2-yl group and thiazolidinone ring. Molecular weight: 528; tested for anti-breast cancer activity .
- Compound: Features a chloro and methylphenyl substituent.
Key Differences :
- Replacement of the benzofuro core with a thieno ring alters electronic properties and solubility.
- Halogen substituents (e.g., chloro) may enhance potency but affect toxicity profiles.
Benzothieno[3,2-d]pyrimidinone Derivatives ()
- Compound 1 () : Includes a methanesulfonamide group. Demonstrates COX-2 inhibition and anti-inflammatory activity in cell models .
Key Differences :
- Sulfonamide vs. acetamide groups influence target selectivity (e.g., COX-2 vs. InhA inhibition).
Physicochemical Properties
| Compound Class | Core Structure | Representative Substituents | Molecular Weight Range | Melting Point Range (°C) |
|---|---|---|---|---|
| Benzofuropyrimidinone | Benzofuro[3,2-d]pyrimidin | 4-Methoxyphenyl | ~420–460 (estimated) | Not reported |
| Quinazolinone | Quinazolin-4-one | Styryl, methoxy | 441–455 | 274–317 |
| Thienopyrimidinone | Thieno[3,2-d]pyrimidin | Thiophen-2-yl, chloro | 409–528 | 175–282 |
| Benzothienopyrimidinone | Benzothieno[3,2-d]pyrimidin | Sulfonamide, cyclohexylthio | ~450–500 | Not reported |
Key Trends :
- Methoxy groups improve solubility but may reduce metabolic stability.
- Halogens (e.g., chloro) enhance potency but increase molecular weight and lipophilicity.
Biological Activity
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula : C17H15N3O3
Molecular Weight : 305.32 g/mol
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. The presence of the methoxy group on the aromatic ring enhances lipophilicity, facilitating better membrane permeability and bioavailability.
Biological Activity
-
Anticancer Properties :
- Several studies have reported the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range.
-
Antimicrobial Activity :
- The compound has exhibited antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.
- Research Finding : A study indicated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
-
Anti-inflammatory Effects :
- Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : In animal models of inflammation, administration of the compound reduced edema significantly compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
